Benzamide, 2-(N-methyl-2-morpholinoacetamido)-N-phenyl-
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Overview
Description
Benzamide, 2-(N-methyl-2-morpholinoacetamido)-N-phenyl- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(N-methyl-2-morpholinoacetamido)-N-phenyl- typically involves multi-step organic reactions. One common method includes the acylation of aniline derivatives with benzoyl chloride, followed by the introduction of the morpholinoacetamido group through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-(N-methyl-2-morpholinoacetamido)-N-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Benzamide, 2-(N-methyl-2-morpholinoacetamido)-N-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 2-(N-methyl-2-morpholinoacetamido)-N-phenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler analog with a wide range of applications in medicinal chemistry.
N-Phenylbenzamide: Another related compound with similar structural features.
Morpholinoacetamides: Compounds containing the morpholinoacetamido group, known for their biological activity.
Uniqueness
Benzamide, 2-(N-methyl-2-morpholinoacetamido)-N-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
CAS No. |
55707-69-2 |
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Molecular Formula |
C20H23N3O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[methyl-(2-morpholin-4-ylacetyl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C20H23N3O3/c1-22(19(24)15-23-11-13-26-14-12-23)18-10-6-5-9-17(18)20(25)21-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,25) |
InChI Key |
ZTOGTMHWQLPWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC=CC=C2)C(=O)CN3CCOCC3 |
Origin of Product |
United States |
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